Higher Calculated Lipophilicity Than 4-Methyl Analog
The calculated LogP of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine (free base) is 1.8694 , compared to a reported logP of approximately 1.144 for the 4-methyl analog N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine . The ethyl-to-methyl substitution increases lipophilicity by approximately 0.73 log units, which is a meaningful difference for lead optimization SAR where changes of ≥0.5 log units are typically considered significant for modulating membrane permeability and metabolic clearance.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8694 (free base, CAS 1343575-76-7) |
| Comparator Or Baseline | N-(4-methyl-1,3-thiazol-2-yl)piperidin-4-amine (CAS 1017046-71-7): LogP ≈ 1.144 |
| Quantified Difference | ΔLogP ≈ +0.73 (target compound more lipophilic by ~0.73 log units, i.e., ~5.4-fold higher partition coefficient) |
| Conditions | Calculated LogP values from vendor technical datasheets; both compounds free base forms |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability and can modulate oral bioavailability and tissue distribution in drug discovery programs; the ethyl analog may be preferred when increased membrane penetration or altered metabolic stability is desired relative to the methyl analog.
